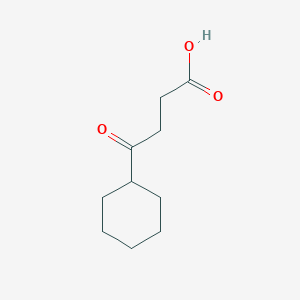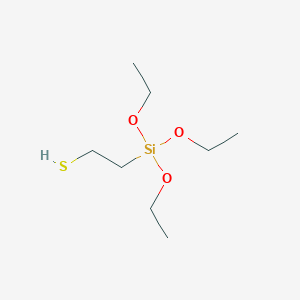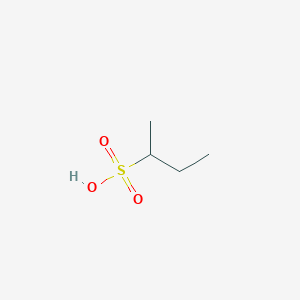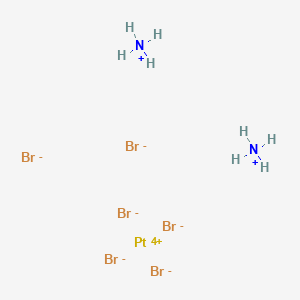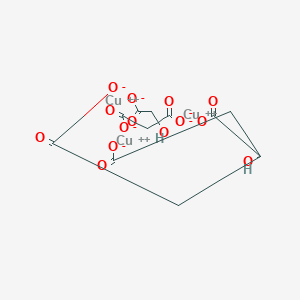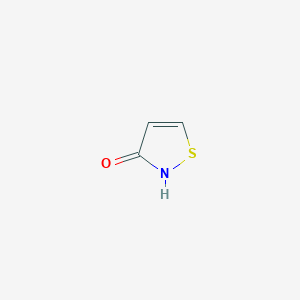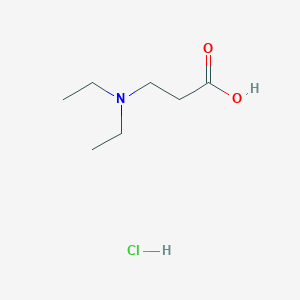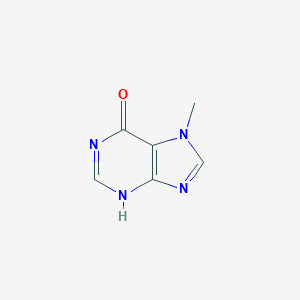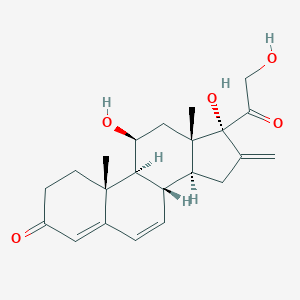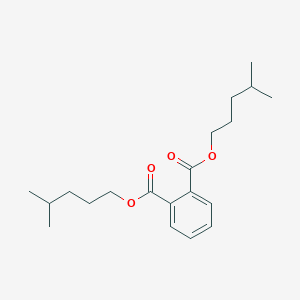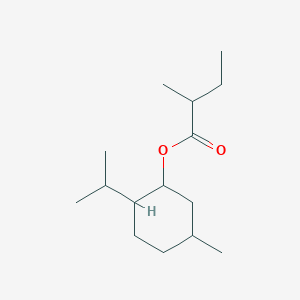
Isovalerato de mentilo
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La pseudotimine tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de la pseudotimine implica su interacción con diversos objetivos moleculares y vías. Se ha demostrado que produce un pronunciado efecto radioprotector in vivo, lo que se cree que se debe a su capacidad para modular la síntesis de ácidos nucleicos y otros intermediarios metabólicos .
Métodos De Preparación
La pseudotimine se puede sintetizar mediante la condensación de diceteno con urea . Este método se utiliza comúnmente en la síntesis orgánica y la producción industrial. La reacción generalmente implica el uso de un solvente como acetonitrilo, agua y ácido fosfórico, utilizándose ácido fórmico para aplicaciones compatibles con espectrometría de masas .
Análisis De Reacciones Químicas
La pseudotimine experimenta diversas reacciones químicas, que incluyen:
Oxidación: La pseudotimine se puede oxidar para formar diferentes productos dependiendo de los reactivos y las condiciones utilizadas.
Reducción: Puede reducirse en condiciones específicas para producir diferentes derivados.
Sustitución: La pseudotimine puede sufrir reacciones de sustitución donde uno o más de sus átomos de hidrógeno son reemplazados por otros átomos o grupos. Los reactivos comunes utilizados en estas reacciones incluyen acetonitrilo, agua, ácido fosfórico y ácido fórmico. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Comparación Con Compuestos Similares
La pseudotimine es similar a otros derivados de pirimidina como la timina, la citosina y el uracilo. Es única en sus efectos biológicos y aplicaciones específicas. Por ejemplo:
Las propiedades únicas de la pseudotimine, como sus efectos antirradiación y su papel regulador en la síntesis de ácidos nucleicos, la distinguen de estos otros derivados de pirimidina .
Propiedades
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-6-12(5)15(16)17-14-9-11(4)7-8-13(14)10(2)3/h10-14H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHREPYEIHRUKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(CCC1C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866294 | |
| Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl 2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53004-93-6, 16409-46-4 | |
| Record name | 5-Methyl-2-(1-methylethyl)cyclohexyl 2-methylbutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53004-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Validol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016409464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Isopropyl)-5-methylcyclohexyl 2-methylbutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053004936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(isopropyl)-5-methylcyclohexyl 2-methylbutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.975 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is menthyl isovalerate and what is its molecular structure?
A1: Menthyl isovalerate, also known as validol, is an ester formed by the condensation of menthol and isovaleric acid. [] Its molecular formula is C15H28O2 and its molecular weight is 240.38 g/mol. []
Q2: Are there any spectroscopic data available for menthyl isovalerate?
A2: Yes, infrared (IR) spectroscopy combined with Density Functional Theory (DFT) calculations using the B3LYP/6-31++G** force field has been used to characterize the structure of menthyl isovalerate. [] This analysis provided detailed information on bond lengths and vibrational frequencies.
Q3: How is menthyl isovalerate synthesized?
A3: Menthyl isovalerate can be synthesized through several methods:
- Esterification of l-menthol and isovaleric acid: This reaction can be catalyzed by macroporous resin supported Ce4+. Optimal conditions for this synthesis include a catalyst amount of 2% (relative to the total mass of l-menthol and isovaleric acid), a 1:1.6 molar ratio of l-menthol to isovaleric acid, a reaction temperature of 120°C, and a reaction time of 6 hours. These conditions result in an 80% yield of menthyl isovalerate. []
- Hydrocarbalkoxylation of isobutylene: This method involves reacting isobutylene with carbon monoxide and menthol in the presence of a palladium-phosphine catalyst system like Pd(OAc)2 + PPh3 + p-CH3C6H4SO3OH. []
Q4: What are the applications of menthyl isovalerate?
A4: Menthyl isovalerate is primarily known as an active component in the medication validol. [] Validol is used for its purported therapeutic effects, but more research is needed to fully understand its mechanism of action and efficacy.
Q5: Are there any analytical methods for determining the concentration of menthyl isovalerate?
A5: Yes, gas chromatography (GC) with flame-ionization detection has been successfully employed to determine the concentration of menthyl isovalerate in tablet dosage forms. [] This method utilizes n-octanol as an internal standard and a HP-FFAP (nitroterephthalic acid modified polyethylene glycol) fused silica capillary column for separation.
Q6: Has menthyl isovalerate been found in natural sources?
A6: Yes, menthyl isovalerate has been identified as a constituent in the essential oils of several plants, including:
- Tanacetum elburensis Mozaff: Menthyl isovalerate constitutes 20.0% of the oil. []
- Tanacetum polycephalum subsp. duderanum: It represents 2.94% of the flower oil. []
- Blueberry seed oil: Menthyl isovalerate is a principal constituent, accounting for 30.06% of the volatiles. []
Q7: Are there any known catalysts for the synthesis of menthyl isovalerate?
A8: Research indicates that macroporous resin-supported Ce4+ and palladium-phosphine complexes can effectively catalyze the synthesis of menthyl isovalerate. [, ] The Ce4+ catalyst can be recycled more than five times without significant loss of activity. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


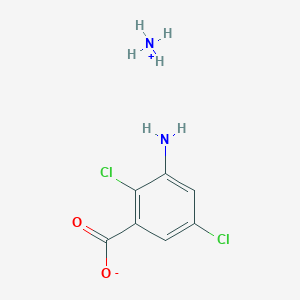
![6-Chloro-9-[3-(2-chloroethylamino)propylamino]-2-methoxyacridine dihydrochloride](/img/structure/B92389.png)
